N-(4-hydroxy-6-methylpyrimidin-2-yl)-3-(pyridin-2-yloxy)benzamide
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Description
N-(4-hydroxy-6-methylpyrimidin-2-yl)-3-(pyridin-2-yloxy)benzamide is a useful research compound. Its molecular formula is C17H14N4O3 and its molecular weight is 322.324. The purity is usually 95%.
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Scientific Research Applications
Synthetic Processes and Methodologies
The development of novel synthetic methodologies for benzamide derivatives highlights the importance of these compounds in scientific research. For instance, the improved synthesis processes for related benzamides and pyrimidines demonstrate the ongoing interest in optimizing yields and reaction conditions for such compounds. This includes the use of catalytic actions of triethylamine for high-yield synthesis and the exploration of different reaction conditions to improve product yields (H. Dian, 2010). Similarly, the synthesis of pyrazolo[3,4-d]pyrimidine derivatives through environmentally friendly reactions emphasizes the significance of developing sustainable and efficient synthetic routes for benzamide analogs and related compounds (S. Rostamizadeh et al., 2013).
Pharmacological Potential
The structural features of benzamides and pyrimidine derivatives play a crucial role in their biological activities, making them valuable for pharmacological studies. Compounds with similar structures have been explored for their anticancer , anti-inflammatory , and antimicrobial activities . For example, some derivatives have shown significant activity against various cancer cell lines, indicating the potential of N-(4-hydroxy-6-methylpyrimidin-2-yl)-3-(pyridin-2-yloxy)benzamide in oncology research (Braulio Insuasty et al., 2008). Additionally, the anti-inflammatory and antimicrobial activities of pyrimidinone and oxazinone derivatives fused with thiophene rings suggest the compound's applicability in developing new therapeutic agents (A. Hossan et al., 2012).
Chemical Modification and Biological Properties Optimization
The chemical modification of the pyridine moiety in related molecules has been explored to enhance their biological properties, such as analgesic effects. This suggests that modifications to the this compound structure could potentially optimize its pharmacological properties (I. Ukrainets et al., 2015).
Properties
IUPAC Name |
N-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-3-pyridin-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-11-9-14(22)20-17(19-11)21-16(23)12-5-4-6-13(10-12)24-15-7-2-3-8-18-15/h2-10H,1H3,(H2,19,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDXGTJYDXMNNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.